

## An In-Depth Technical Guide to the Preclinical Profile of AMG28

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

AMG28 is a multi-targeted small molecule inhibitor with demonstrated activity against several key kinases implicated in diverse cellular processes. This technical guide provides a comprehensive overview of the available preclinical data on AMG28, with a focus on its in vitro inhibitory profile and the signaling pathways of its primary targets: Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE), Tau Tubulin Kinase 1 (TTBK1), and NF-kB Inducing Kinase (NIK). The information herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

## Data Presentation In Vitro Kinase Inhibition Profile of AMG28

The following table summarizes the in vitro inhibitory activity of **AMG28** against its key kinase targets. The data has been compiled from multiple sources to provide a comparative overview.



Target Kinase	Assay Type	IC50 (nM)	Source
PIKFYVE	Enzymatic Assay	2.2	[1][2]
TTBK1	Biochemical Assay	199	[3][4]
TTBK1	Enzymatic Assay	805	[5]
TTBK2	Enzymatic Assay	988	[5]
TTBK1	Cellular NanoBRET Assay	11,000 - 21,000	[5]
TTBK2	Cellular NanoBRET Assay	6,000 - 13,000	[5]

Note: IC50 values can vary between different assay formats and conditions.

## **Kinome-wide Selectivity**

A DiscoverX scanMAX screening of **AMG28** at a concentration of 1  $\mu$ M against 403 wild-type human kinases revealed its narrow kinome-wide selectivity.[1][2] The screening identified a limited number of off-target kinases with significant inhibition, highlighting the focused activity of the compound.

# Experimental Protocols PIKFYVE Enzymatic Assay (General Protocol)

This protocol outlines a general procedure for determining the enzymatic activity of PIKFYVE, similar to the assay used to generate the IC50 value for **AMG28**.

#### Materials:

- Recombinant human PIKFYVE enzyme
- PI(3)P substrate
- ATP
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)



- AMG28 or other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 96-well or 384-well plates

#### Procedure:

- Prepare serial dilutions of AMG28 in DMSO and then dilute in kinase buffer.
- Add the diluted compound or vehicle control to the wells of the assay plate.
- Add the PIKFYVE enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
- Prepare a substrate master mix containing PI(3)P and ATP in kinase buffer.
- Initiate the kinase reaction by adding the substrate master mix to the wells.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
- Measure the luminescence signal, which is proportional to the kinase activity.
- Calculate the IC50 values by fitting the data to a dose-response curve.

## TTBK1/TTBK2 Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a general method for assessing the target engagement of **AMG28** with TTBK1 and TTBK2 in a cellular context using NanoBRET™ technology.

#### Materials:

HEK293 cells



- Expression vectors for N-terminally tagged NanoLuc®-TTBK1 and NanoLuc®-TTBK2 fusion proteins
- NanoBRET™ Kinase Tracer
- AMG28 or other test compounds
- Opti-MEM® I Reduced Serum Medium
- Transfection reagent (e.g., FuGENE® HD)
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, 96-well assay plates

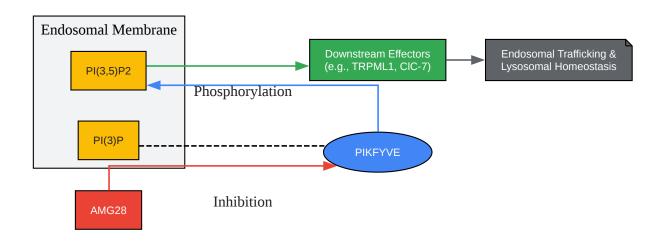
#### Procedure:

- Co-transfect HEK293 cells with the NanoLuc®-TTBK1 or NanoLuc®-TTBK2 expression vector.
- After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
- Dispense the cell suspension into the wells of the assay plate.
- Add the NanoBRET™ Tracer to the wells.
- Add serial dilutions of AMG28 or vehicle control to the wells.
- Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
- Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm and 610 nm.
- Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
- Determine the cellular IC50 values from the dose-response curves.



# Signaling Pathways and Experimental Workflows PIKFYVE Signaling Pathway

**AMG28** is a potent inhibitor of PIKFYVE, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and lysosomal homeostasis. PIKFYVE phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), a key signaling lipid.



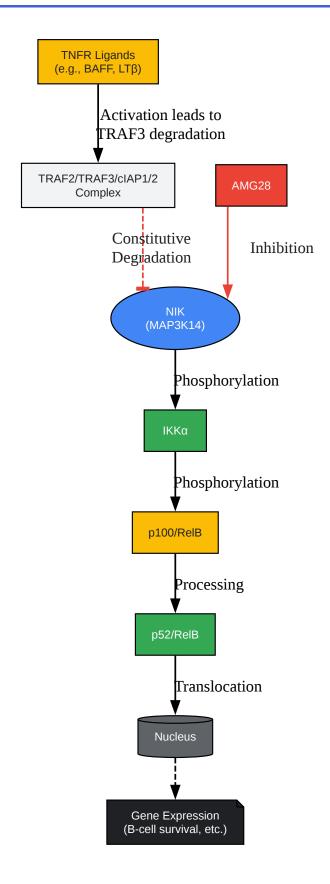
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PIKFYVE signaling pathway and the inhibitory action of AMG28.

### Noncanonical NF-kB Signaling Pathway

AMG28 also targets NF-κB Inducing Kinase (NIK), the central kinase in the noncanonical NF-κB signaling pathway. This pathway is activated by a subset of TNF receptor superfamily members and is critical for lymphoid organ development, B-cell maturation, and survival.





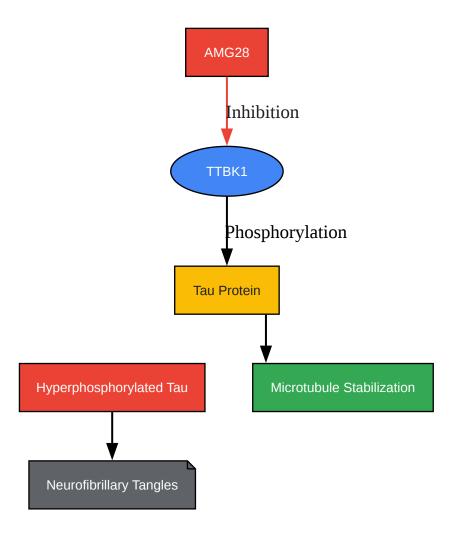
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The noncanonical NF-kB pathway and the inhibitory role of AMG28 on NIK.



### **TTBK1** and Tau Phosphorylation Pathway

**AMG28** inhibits TTBK1, a kinase primarily expressed in the central nervous system that is implicated in the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of several neurodegenerative diseases, including Alzheimer's disease.



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Inhibition of TTBK1 by **AMG28** prevents tau hyperphosphorylation.

### **Conclusion and Future Directions**

The available preclinical data demonstrate that **AMG28** is a potent, multi-targeted kinase inhibitor with a narrow selectivity profile. Its activity against PIKFYVE, NIK, and TTBK1 suggests potential therapeutic applications in diverse areas, including oncology, inflammatory diseases, and neurodegenerative disorders.



A significant gap in the current preclinical dataset for **AMG28** is the lack of publicly available in vivo efficacy and pharmacokinetic data. To fully assess the therapeutic potential of **AMG28**, further studies are warranted to:

- Evaluate the in vitro anti-proliferative effects of AMG28 in a broad range of cancer cell lines.
- Characterize the pharmacokinetic profile of **AMG28** in relevant animal models to determine its bioavailability, distribution, metabolism, and excretion.
- Assess the in vivo efficacy of AMG28 in xenograft models of cancer or other relevant disease models to establish a clear dose-response relationship and therapeutic window.

The generation of this data will be crucial for the further development of **AMG28** and for guiding its potential translation into clinical settings.

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### References

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